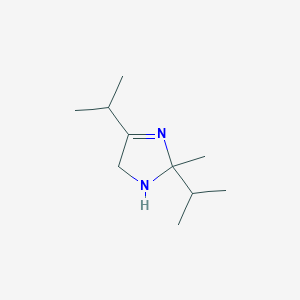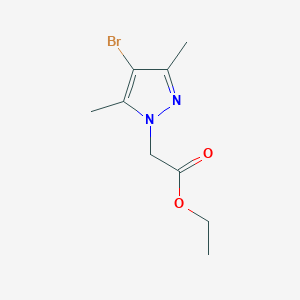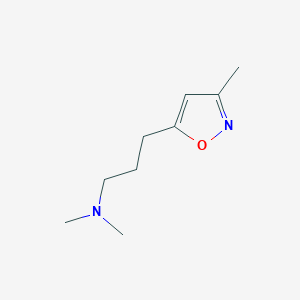![molecular formula C4H5F3N2O3 B060928 Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate CAS No. 180895-43-6](/img/structure/B60928.png)
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate, also known as TFMC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 213.10 g/mol. TFMC is used in various fields of research, including chemistry, biology, and medicine, due to its ability to interact with biological molecules and its potential therapeutic applications.
Wirkmechanismus
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate interacts with biological molecules through the formation of hydrogen bonds and electrostatic interactions. In particular, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to interact with the active site of enzymes and inhibit their activity. This mechanism of action has been studied extensively in the context of anti-cancer therapy, where Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to inhibit the activity of various enzymes involved in cancer cell growth.
Biochemical and Physiological Effects
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to have various biochemical and physiological effects in scientific research. In particular, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been shown to inhibit the activity of enzymes involved in cancer cell growth, leading to cell death. Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has also been shown to interact with proteins involved in Alzheimer's disease, potentially leading to the development of new therapeutic strategies.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability. Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is also highly soluble in water, making it easy to work with in biological experiments. However, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has some limitations, including its potential toxicity and its limited solubility in some organic solvents.
Zukünftige Richtungen
There are several future directions for research on Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate. One potential area of research is the development of new therapeutic strategies for cancer and Alzheimer's disease based on the interaction of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate with biological molecules. Another potential area of research is the synthesis of new compounds based on the structure of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate, with potential applications in various fields of research. Overall, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is a promising compound that has the potential to contribute significantly to scientific research in the future.
Synthesemethoden
The synthesis of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate involves the reaction of methyl carbamate with trifluoroacetic anhydride in the presence of a catalyst such as pyridine. This reaction results in the formation of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate, which can be purified by recrystallization. The synthesis of Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is a relatively simple process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has been extensively studied in scientific research due to its potential applications in various fields. In chemistry, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is used as a reagent for the synthesis of various compounds, including amino acids and peptides. In biology, Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate is used as a probe to study the interaction of proteins with other biological molecules. Methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate has also been studied for its potential therapeutic applications, including as an anti-cancer agent and as a treatment for Alzheimer's disease.
Eigenschaften
CAS-Nummer |
180895-43-6 |
|---|---|
Molekularformel |
C4H5F3N2O3 |
Molekulargewicht |
186.09 g/mol |
IUPAC-Name |
methyl N-[(2,2,2-trifluoroacetyl)amino]carbamate |
InChI |
InChI=1S/C4H5F3N2O3/c1-12-3(11)9-8-2(10)4(5,6)7/h1H3,(H,8,10)(H,9,11) |
InChI-Schlüssel |
CWNKNKOWIJVEKS-UHFFFAOYSA-N |
SMILES |
COC(=O)NNC(=O)C(F)(F)F |
Kanonische SMILES |
COC(=O)NNC(=O)C(F)(F)F |
Synonyme |
Hydrazinecarboxylic acid, 2-(trifluoroacetyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]acetate](/img/structure/B60845.png)
![4-Methyl-2-({[2-(methylthio)pyridin-3-yl]carbonyl}amino)pentanoic acid](/img/structure/B60847.png)


![(3,4-Dimethylthieno[2,3-b]thiophen-2-yl)methanol](/img/structure/B60856.png)








![Trisiloxane, 1,1,1,5,5,5-hexamethyl-3-octyl-3-[(trimethylsilyl)oxy]-](/img/structure/B60878.png)